4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid: is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position and a cyclopentyl group at the 1-position
Mechanism of Action
Target of Action
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake . These processes are crucial for cellular energy production and calcium regulation, suggesting that the compound may interact with enzymes or transporters involved in these pathways.
Mode of Action
The inhibition of oxidative phosphorylation and ATP exchange suggests that the compound may interfere with the function of the mitochondria, the cell’s energy-producing organelles . Additionally, the compound’s impact on calcium uptake could indicate an interaction with calcium channels or transporters, altering intracellular calcium levels and potentially affecting a variety of cellular processes.
Biochemical Pathways
The compound’s inhibition of oxidative phosphorylation suggests that it may affect the electron transport chain, a series of protein complexes in the mitochondria that play a key role in cellular respiration . By inhibiting this process, the compound could disrupt the production of ATP, the cell’s main source of energy. The compound’s effects on calcium uptake could also impact numerous biochemical pathways, as calcium ions play a key role in signal transduction, muscle contraction, and many other cellular processes .
Result of Action
The molecular and cellular effects of 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid’s action would likely depend on the specific cellular context and the compound’s concentration. Potential effects could include altered energy metabolism due to the inhibition of oxidative phosphorylation and changes in cellular signaling or function due to altered calcium uptake .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromopyrazole with cyclopentanone under acidic conditions to form the cyclopentyl-substituted pyrazole. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as bromination, cyclization, and oxidation, optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Scientific Research Applications
4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Research: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
- 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-bromopyrazole
- 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness: 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-bromo-2-cyclopentylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-5-11-12(8(7)9(13)14)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWNBONVONXSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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